molecular formula C16H25N3O3 B7109563 methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B7109563
M. Wt: 307.39 g/mol
InChI Key: BKUFTIKNBYRBEW-KUNJKIHDSA-N
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Description

Methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound with notable significance in various fields, owing to its unique structure and properties. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves multiple synthetic steps, typically starting from commercially available materials. One common route includes the cyclization of a suitably substituted hydrazone with a suitable carboxylic acid derivative, under acidic or basic conditions. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: On an industrial scale, this compound is often produced through an optimized synthetic route that maximizes efficiency and minimizes cost. This often involves continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability. Additionally, the use of robust purification methods, such as recrystallization or chromatography, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

  • Reduction: Reduction reactions can be employed to modify the oxolan ring or other functional groups, leading to different derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

  • Substitution Conditions: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

Scientific Research Applications

Methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is utilized across multiple scientific disciplines:

  • Chemistry: As a building block for the synthesis of more complex molecules and materials.

  • Biology: In the study of enzyme interactions and cellular pathways.

  • Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anti-cancer properties.

  • Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effect. For instance, in medicinal applications, the compound may inhibit an enzyme critical for disease progression.

Comparison with Similar Compounds

Methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substituents and stereochemistry, which impart distinct properties. Similar compounds include other triazolopyridine derivatives, such as:

  • 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyridine.

  • Methyl 3-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate.

Properties

IUPAC Name

methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)13-11(7-8-22-13)14-18-17-12-6-5-10(9-19(12)14)15(20)21-4/h10-11,13H,5-9H2,1-4H3/t10?,11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUFTIKNBYRBEW-KUNJKIHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)C2=NN=C3N2CC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C2=NN=C3N2CC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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